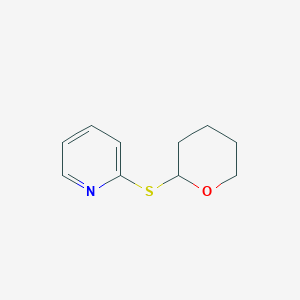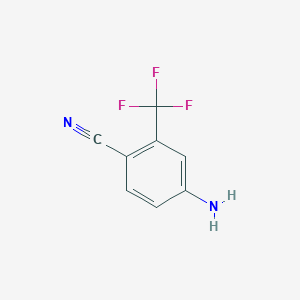
O-(环丙基甲基)羟胺盐酸盐
描述
O-(cyclopropylmethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is typically found in a solid form and is soluble in dimethyl sulfoxide, methanol, and water .
科学研究应用
O-(cyclopropylmethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Methoxyamine, a related compound, is known to interact with apurinic/apyrimidinic (ap) dna damage sites .
Mode of Action
Methoxyamine, a compound structurally similar to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride, has been investigated for its use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .
Biochemical Pathways
DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance . The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.43 cm/s .
Result of Action
Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death . This suggests that O-(Cyclopropylmethyl)hydroxylamine Hydrochloride may have a similar effect.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(cyclopropylmethyl)hydroxylamine Hydrochloride involves the reaction of cyclopropylmethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of O-(cyclopropylmethyl)hydroxylamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain product purity and yield. The compound is then purified and packaged under strict quality control measures to meet industry standards .
化学反应分析
Types of Reactions
O-(cyclopropylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- Cyclopropylmethoxyamine Hydrochloride
- Cyclopropylmethoxylamine Hydrochloride
Uniqueness
O-(cyclopropylmethyl)hydroxylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
属性
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFZNBOQJOULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468503 | |
| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-04-2 | |
| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of O-(cyclopropylmethyl)hydroxylamine hydrochloride in the synthesis of PD198306?
A1: O-(Cyclopropylmethyl)hydroxylamine hydrochloride acts as an essential building block in the synthesis of PD198306. It reacts with an activated carboxylic acid derivative (intermediate 6 in the paper) to form a key intermediate (intermediate 11 in the paper) through a condensation reaction. This intermediate is then coupled with another key intermediate, 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid (intermediate 7), to yield the final product, PD198306 [].
Q2: Are there any advantages to using this particular synthesis route involving O-(cyclopropylmethyl)hydroxylamine hydrochloride?
A2: Yes, the research highlights several advantages of this synthetic route. The use of O-(cyclopropylmethyl)hydroxylamine hydrochloride and the optimized reaction conditions allow for:
- Increased reaction temperature: The condensation reaction can be performed at room temperature compared to -20°C in previous methods [].
- Reduced reaction time: The reaction time is significantly shortened to 1.5 hours compared to 23 hours in previous methods [].
- Simplified process and higher yield: The overall process is simplified, and the yield of the condensation reaction is significantly improved to 85% [].
- Lower cost: These improvements contribute to a more cost-effective synthesis of PD198306 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






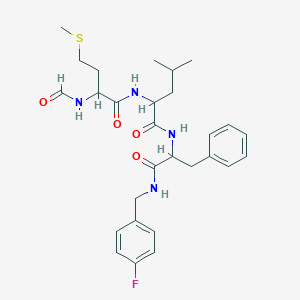
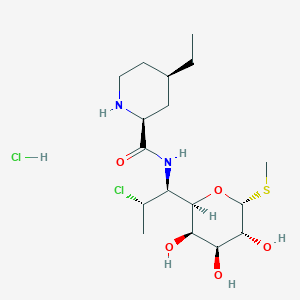
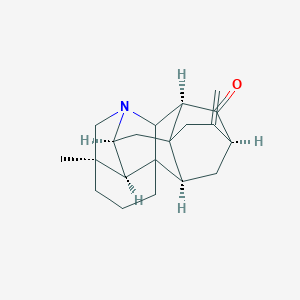
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
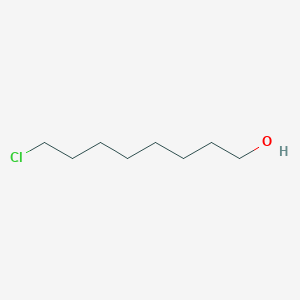
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
